molecular formula C12H17ClFNO B2714987 N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride CAS No. 2309467-39-6

N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride

Cat. No.: B2714987
CAS No.: 2309467-39-6
M. Wt: 245.72
InChI Key: PDIPKKYJWUJPMW-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride is a chemical compound with the molecular formula C12H17ClFNO It is known for its unique structure, which includes a fluorophenyl group attached to an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with oxan-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The oxan-4-amine moiety can participate in hydrogen bonding and other interactions that influence the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Fluorophenyl)methyl]oxan-4-amine
  • N-[(2-Fluorophenyl)methyl]tetrahydro-2H-pyran-4-amine

Uniqueness

N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride is unique due to its specific combination of a fluorophenyl group and an oxan-4-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C₁₁H₁₄FNO·HCl, with a molecular weight of approximately 231.7 g/mol. The structure consists of a fluorophenyl group attached to an oxan ring with an amine functional group. The presence of the fluorine atom is significant as it can enhance the compound's interaction with biological targets, potentially improving therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl moiety increases binding affinity to various enzymes and receptors, while the oxan-4-amine structure facilitates incorporation into biological systems. This compound may modulate several biochemical pathways, leading to its observed effects on cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Initial studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. This makes it a promising candidate for cancer therapy.

Case Study: Anticancer Activity

A study focused on the anticancer potential of this compound demonstrated that the compound significantly reduced cell viability in several cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death. The findings suggest that this compound could be developed into a novel anticancer therapeutic agent.

Case Study: Antimicrobial Efficacy

In another investigation, this compound was tested against various pathogens, including resistant strains of bacteria. The results indicated a notable reduction in bacterial load, showcasing its potential as a new antimicrobial drug candidate.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesFluorophenyl group enhances binding affinity
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideModerateYesTargets specific viral replication processes
N-(2-Fluorophenyl)methyl-tetrahydro-2H-pyran-4-amineYesLimitedDifferent structural configuration affecting activity

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-10(12)9-14-11-5-7-15-8-6-11;/h1-4,11,14H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIPKKYJWUJPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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